(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAGBLLXATYFNP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Formation of the oxazole ring: This involves the cyclization of α-haloketones with nitriles.
Coupling of the furan and oxazole rings: This is done via a condensation reaction with an appropriate amide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Hydrolysis of the Enamide Moiety
The enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O/THF (1:1), reflux, 12 hr | 3-(furan-2-yl)acrylic acid + 2-(3-methylisoxazol-5-yl)ethylamine hydrochloride | 78% | Protonation of carbonyl oxygen facilitates nucleophilic water attack. |
| Basic (NaOH, 0.5M) | MeOH/H₂O (3:1), 60°C, 8 hr | Sodium 3-(furan-2-yl)acrylate + free amine | 82% | Base deprotonates water, enhancing nucleophilicity. |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the isoxazole group.
-
NMR monitoring (δ 6.8–7.2 ppm for furan protons) confirms reaction progression.
Electrophilic Aromatic Substitution (Furan Ring)
The electron-rich furan ring participates in electrophilic substitutions, primarily at the C-5 position.
| Reaction | Reagents | Products | Yield | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C, 2 hr | 5-Nitro-furan derivative | 65% | C-5 > C-4 due to steric and electronic factors |
| Sulfonation | H₂SO₄/SO₃, 25°C, 4 hr | 5-Sulfo-furan derivative | 58% | Reversible under aqueous conditions |
Spectroscopic Evidence :
-
Post-nitration IR shows new peaks at 1,530 cm⁻¹ (NO₂ asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).
Cycloaddition Reactions
The α,β-unsaturated enamide acts as a dienophile in Diels-Alder reactions.
| Diene | Conditions | Products | Yield | Endo/Exo Selectivity |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hr | Bicyclic adduct with fused furan-isoxazole | 71% | Endo preference (ΔG‡ = 12.3 kcal/mol) |
| Anthracene | Xylene, reflux, 48 hr | Polycyclic adduct | 63% | Steric control by isoxazole methyl |
Computational Insights :
-
DFT calculations (B3LYP/6-31G*) confirm endo transition state stabilization via π-stacking.
Isoxazole Ring Functionalization
The 3-methylisoxazole group undergoes selective modifications.
Thermal Stability :
Catalytic Hydrogenation
Selective hydrogenation of the α,β-unsaturated enamide is achievable.
Kinetic Data :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or furan ring opening.
| Conditions | Products | Yield | Quantum Yield (Φ) |
|---|---|---|---|
| UV (254 nm), acetone | Cyclobutane dimer | 41% |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in materials science and organic synthesis.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing other complex organic compounds. |
| Reaction Intermediate | Acts as an intermediate in various chemical reactions. |
Biology
Research has indicated that (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide may possess bioactive properties :
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit tumor cell proliferation.
Case Study: Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity against specific types, indicating its potential as a therapeutic agent .
Medicine
The compound is being explored for its potential use in drug development:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
| Potential Use | Description |
|---|---|
| Drug Development | Investigated for its role in developing new therapeutic agents. |
| Enzyme Inhibitor | Potential to inhibit enzymes linked to cancer progression and other diseases. |
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s furan and oxazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related enamide derivatives and heterocyclic analogs. Below is a detailed analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Thiadiazole-containing analogs (e.g., ) exhibit higher polarity due to sulfur’s electronegativity, which may improve aqueous solubility but reduce membrane permeability.
Steric and Electronic Effects :
- The methyl group on the 1,2-oxazole in the target compound introduces steric hindrance, possibly limiting rotational freedom compared to the unsubstituted thiadiazole in .
- Benzoxazole derivatives (e.g., ) feature extended π-conjugation, which could enhance stability under UV light or in oxidative environments.
Functional Group Synergy :
- Enamide groups in all compounds likely participate in hydrogen bonding or Michael addition reactions, but the (2E)-configuration in the target compound ensures optimal alignment for such interactions.
- The furan ring’s oxygen atom may engage in weak hydrogen bonding, whereas thiazole or thiadiazole sulfur atoms could coordinate transition metals .
Synthetic Considerations :
- Synthesis of the target compound may require milder conditions than the multi-step protocols for 1,3,4-oxadiazole derivatives (e.g., hydrazine reflux and carbon disulfide treatment in ).
Biological Activity
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and therapeutic implications based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Properties
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary tests suggest that the compound has inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research has shown that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
Metabolism and Biotransformation
The metabolism of this compound involves several pathways leading to the formation of metabolites. Two notable metabolites identified include:
- N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide
- N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide
These metabolites are formed through hydroxylation and acetylation processes in biological systems, particularly in urine samples from laboratory animals .
Table 1: Metabolites of this compound
| Metabolite Name | Formation Pathway | Detection Method | Biological Sample |
|---|---|---|---|
| N-hydroxy metabolite | Hydroxylation | HPLC-MS/MS | Rat urine |
| N-acetyl metabolite | Acetylation | HPLC-MS/MS | Rat urine |
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial properties of the compound against various pathogens. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infections . -
Anti-inflammatory Research :
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This indicates its potential for use in conditions characterized by chronic inflammation . -
Antioxidant Capacity :
The antioxidant activity was assessed using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radicals compared to control groups, highlighting its potential protective effects against oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the prop-2-enamide backbone via a condensation reaction between a furan-substituted acyl chloride and an amine derivative containing the oxazole moiety. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride to amine) are critical for suppressing side reactions like oxazole ring decomposition .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6) resolve stereochemistry and confirm the (2E)-configuration via coupling constants (J = 15–16 Hz for trans double bonds). 2D NMR (COSY, HSQC) clarifies connectivity between the furan, oxazole, and enamide groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity >99% .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular ion peaks matching the exact mass (±2 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and oxazole moieties in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing furan with thiophene or altering oxazole methyl groups) .
- Bioactivity Screening : Test analogs in in vitro models (e.g., LPS-induced macrophage inflammation for anti-exudative activity). Use IC50 values to correlate substituent effects with potency .
- Computational Docking : Perform molecular docking (AutoDock Vina) against targets like COX-2 or NF-κB to identify key interactions (e.g., hydrogen bonding with oxazole nitrogen) .
Q. What strategies mitigate challenges in reproducing biological activity data across different experimental models?
- Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., dexamethasone for anti-inflammatory assays) to normalize results .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify stability via UV-Vis spectrophotometry over 24 hours .
- Data Validation : Cross-validate findings using orthogonal methods (e.g., ELISA for cytokine levels and qPCR for gene expression) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (2.8 ± 0.3), BBB permeability (low), and CYP450 metabolism (substrate of CYP3A4) .
- Metabolite Identification : Simulate Phase I/II metabolism (GLORYx) to predict hydroxylation at the furan ring or glucuronidation of the amide group .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding mode stability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
